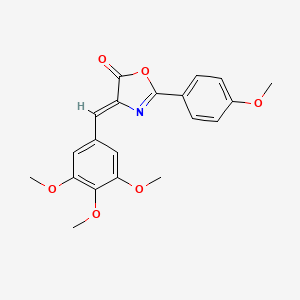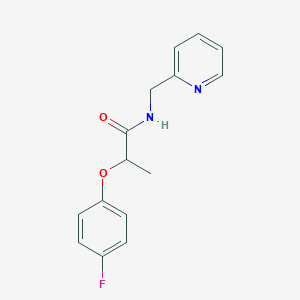![molecular formula C17H25NO7 B4956507 4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate](/img/structure/B4956507.png)
4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate is a chemical compound used in scientific research. It is a selective antagonist of the serotonin 5-HT7 receptor, which is involved in various physiological and pathological processes.
Mécanisme D'action
4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate acts as a selective antagonist of the serotonin 5-HT7 receptor. It binds to the receptor and blocks its activation by serotonin, which is the natural ligand of the receptor. This inhibition of the 5-HT7 receptor can lead to various downstream effects, depending on the specific cellular context. For example, it can modulate the activity of ion channels, second messenger systems, and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate depend on the specific experimental conditions and cell types. However, some general effects have been reported in the literature. For example, 4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate can reduce the excitability of hippocampal neurons, increase the amplitude of inhibitory postsynaptic currents in the prefrontal cortex, and enhance the extinction of fear memory in rats. These effects suggest that 4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate may have potential therapeutic applications in the treatment of anxiety disorders and post-traumatic stress disorder.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate is its selectivity for the serotonin 5-HT7 receptor. This allows researchers to study the specific role of this receptor in various biological processes without affecting other serotonin receptors. Another advantage is its relatively low toxicity and good solubility in water and organic solvents. However, one limitation is its high cost, which may limit its widespread use in research. Another limitation is the lack of standardized protocols for its use, which may lead to inconsistent results across different studies.
Orientations Futures
There are several future directions for the research on 4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate. First, more studies are needed to elucidate the downstream signaling pathways and gene expression changes induced by the inhibition of the serotonin 5-HT7 receptor. This can provide insights into the molecular mechanisms of psychiatric and neurological disorders and identify new drug targets. Second, the therapeutic potential of 4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate should be further explored in animal models and clinical trials. Third, the development of more potent and selective antagonists of the serotonin 5-HT7 receptor can improve the specificity and efficacy of the research and drug development in this field.
Méthodes De Synthèse
The synthesis of 4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate involves several steps. First, 3-(2-ethoxyphenoxy)propylamine is reacted with morpholine to form 4-[3-(2-ethoxyphenoxy)propyl]morpholine. Then, this compound is treated with oxalic acid to yield 4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate. The purity and yield of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate is mainly used as a research tool to investigate the function of the serotonin 5-HT7 receptor. This receptor is involved in the regulation of circadian rhythms, mood, memory, learning, and cognition. Dysregulation of the 5-HT7 receptor has been implicated in various psychiatric and neurological disorders, such as depression, anxiety, schizophrenia, and Alzheimer's disease. Therefore, 4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate can be used to study the underlying mechanisms of these disorders and to develop new therapeutic strategies.
Propriétés
IUPAC Name |
4-[3-(2-ethoxyphenoxy)propyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.C2H2O4/c1-2-18-14-6-3-4-7-15(14)19-11-5-8-16-9-12-17-13-10-16;3-1(4)2(5)6/h3-4,6-7H,2,5,8-13H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJCJSYZJIACHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCN2CCOCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-methyl-3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4956445.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B4956453.png)
![1-[4-(2-isopropoxyphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4956461.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B4956470.png)

![N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B4956478.png)
![3-({4-[2-(4-bromophenyl)-2-cyanovinyl]phenoxy}methyl)benzoic acid](/img/structure/B4956488.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4956492.png)

![1-ethyl-4-{3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B4956503.png)

![5-(3-bromobenzylidene)-3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4956514.png)
![5-{3-chloro-5-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4956518.png)
